Programmed cell death 1 ligand 1 (15-23)
Description
Overview of Immune Checkpoint Regulation and Immune Homeostasis
The immune system is tasked with the dual challenge of eliminating pathogens and cancerous cells while simultaneously maintaining tolerance to self-antigens to prevent autoimmune reactions. This delicate balance, known as immune homeostasis, is actively maintained by a variety of regulatory mechanisms, among which immune checkpoints are of central importance. bmj.comnih.govnih.gov These checkpoints are a series of inhibitory pathways hardwired into the immune system that are crucial for modulating the duration and intensity of physiological immune responses. bmj.comnih.gov
Immune checkpoints are comprised of receptor-ligand pairs that, when engaged, deliver inhibitory signals to immune cells, primarily T cells. amegroups.org Key examples of these inhibitory receptors include Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4) and Programmed Cell Death 1 (PD-1). aacrjournals.orgnih.gov By acting as "brakes," these molecules prevent the immune system from causing excessive damage to tissues during an inflammatory response and are critical in preventing the development of autoimmune diseases. bmj.comfrontiersin.org The proper functioning of these checkpoints is essential for a healthy immune system, and their dysregulation can lead to a state of persistent immune activation and immunopathology. nih.gov
The PD-1/PD-L1 Pathway in Immune Suppression and Disease Pathophysiology
The PD-1/PD-L1 pathway is a cornerstone of immune regulation. nih.gov PD-1 (also known as CD279) is a receptor expressed on the surface of activated T cells, B cells, and other immune cells. nih.govwikipedia.org Its primary ligand, PD-L1 (also known as B7-H1 or CD274), is a transmembrane protein that can be expressed on a wide variety of cell types, including antigen-presenting cells (APCs), non-hematopoietic cells, and, significantly, on the cells of many different types of cancers. nih.govnih.gov
When PD-L1 on a cell binds to the PD-1 receptor on a T cell, it triggers a signaling cascade within the T cell that inhibits its proliferation, cytokine production, and cytotoxic activity. nih.govnih.gov This interaction is a natural mechanism to downregulate immune responses and maintain peripheral tolerance. frontiersin.org However, many cancer cells have co-opted this mechanism to their advantage. By overexpressing PD-L1 on their surface, tumor cells can effectively engage PD-1 on tumor-infiltrating T cells, creating an immunosuppressive tumor microenvironment and evading immune destruction. amegroups.orgwikipedia.org This immune escape is a hallmark of many cancers and contributes significantly to disease progression. nih.gov The PD-1/PD-L1 pathway is also implicated in other diseases, such as chronic viral infections and some autoimmune conditions. nih.gov
Rationale for Peptide-Based Approaches in Modulating Immune Checkpoints
The clinical success of blocking the PD-1/PD-L1 interaction with monoclonal antibodies has been a revolutionary breakthrough in cancer therapy. bmj.comnih.gov However, these large antibody-based drugs have limitations, including high production costs and the potential for immune-related adverse events. nih.gov This has spurred significant research into alternative therapeutic strategies, with a strong focus on peptide-based modulators. bmj.comnih.gov
Peptides offer several potential advantages over monoclonal antibodies. Their smaller size may allow for better penetration into dense tumor tissues, potentially reaching cancer cells that are inaccessible to larger antibodies. bmj.comaacrjournals.org Peptides are also typically less immunogenic and can be chemically synthesized, which can lower production costs. aacrjournals.org Furthermore, the specificity of peptides can be finely tuned through rational design and modification to optimize their binding affinity and inhibitory activity. nih.gov Researchers are actively developing various peptide-based inhibitors, including those derived from the natural PD-L1 sequence, to block the PD-1/PD-L1 interaction and reactivate the anti-tumor immune response. bmj.comnih.gov
Contextualization of Programmed Cell Death 1 Ligand 1 (15-23) as a Research Focus
Based on a comprehensive review of available scientific literature, there is currently no specific research data or published studies focusing on the peptide fragment "Programmed cell death 1 ligand 1 (15-23)." While there is extensive research on other peptide fragments derived from PD-L1, such as CLP002, TPP-1, and PPL-C, and on fragment-based screening of the entire PD-L1 protein, the specific amino acid sequence 15-23 of PD-L1 has not been identified as a standalone subject of investigation in the context of modulating the PD-1/PD-L1 pathway. Therefore, it is not possible to provide detailed research findings or contextualize this particular peptide as a research focus at this time.
Properties
sequence |
LLNAFTVTV |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Programmed cell death 1 ligand 1 (15-23) |
Origin of Product |
United States |
Molecular Characterization and Structural Biology of Programmed Cell Death 1 Ligand 1 15 23 Peptide
Identification and Definition of the Programmed Cell Death 1 Ligand 1 (15-23) Peptide Fragment
The PD-L1 (15-23) peptide is a specific, short amino acid sequence derived from the larger PD-L1 protein. Its identity and function are intrinsically linked to its origin within the full-length protein.
The Programmed cell death 1 ligand 1 (15-23) peptide, also identified in research literature as PD-L101, is derived from the signal peptide sequence of the human PD-L1 protein. researchgate.netcell-stress.com Signal peptides are N-terminal sequences of newly synthesized proteins that direct their transport to the correct cellular location, in this case, through the endoplasmic reticulum for expression on the cell surface. mdpi.com This signal peptide portion is typically cleaved from the protein as it matures and is therefore not part of the final, functional transmembrane protein that interacts with the PD-1 receptor. cell-stress.comacs.org
The specific amino acid sequence for the 9mer HLA-A2 restricted peptide fragment corresponding to residues 15-23 of the PD-L1 protein has been identified and is consistently cited in scientific literature. researchgate.netcell-stress.comtandfonline.com
Table 1: Amino Acid Sequence of Programmed Cell Death 1 Ligand 1 (15-23)
| Property | Details |
|---|---|
| Peptide Name | Programmed cell death 1 ligand 1 (15-23); PD-L101 |
| Amino Acid Sequence | LLNAFTVTV |
| Source | Signal peptide of human PD-L1 protein |
| Length | 9 amino acids |
Data derived from scientific literature identifying the specific peptide sequence. researchgate.netcell-stress.comtandfonline.com
Conformational Analysis and Structural Determinants of Programmed Cell Death 1 Ligand 1 (15-23)
Understanding the three-dimensional structure of the PD-L1 (15-23) peptide is crucial for elucidating its biological context and interactions. Structural studies are typically conducted in either a solution or solid state.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of peptides and proteins in solution, which mimics their natural physiological environment. uzh.ch While comprehensive NMR structural data for the isolated PD-L1 (15-23) peptide is not extensively detailed in the reviewed literature, the peptide is frequently utilized in NMR-based functional assays. For instance, its ability to elicit T-cell responses is confirmed in IFN-γ ELISPOT assays, and it is used as a target peptide in cytotoxicity assays. researchgate.netcell-stress.com
In broader studies of the full-length PD-L1 protein, NMR is used to monitor chemical shift changes upon the binding of inhibitors, confirming physical interaction and mapping binding sites. uj.edu.plnih.govnih.gov For example, 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectra of 15N-labeled PD-L1 show significant shifts in resonance peaks when a macrocyclic peptide inhibitor binds, indicating the interaction interface. uj.edu.pl Although these studies focus on the mature protein domain, the principles are applicable to smaller fragments like the 15-23 peptide, particularly in studying its interaction with binding partners like the HLA-A2 molecule.
X-ray crystallography is the primary method for determining the high-resolution, three-dimensional structure of molecules in a solid (crystalline) state. Numerous crystal structures of the mature PD-L1 extracellular domain, both alone and in complex with its receptor PD-1 or with antibody inhibitors, have been resolved. acs.orgresearchgate.netfrontiersin.org
However, the PD-L1 (15-23) fragment is part of the signal peptide, which is absent from the mature protein constructs used for crystallization. cell-stress.com Consequently, there are no X-ray crystal structures that detail the conformation of the 15-23 peptide itself. Research combining protein footprinting with crystallography has shown that while the N-terminal region of PD-L1 interacts with binding partners in solution, it is often unresolved in the final crystal structure, which may be due to differences in solvent accessibility between the solution and solid states or inherent flexibility in that region. acs.org
Post-Translational Modifications and Their Influence on Programmed Cell Death 1 Ligand 1 (15-23) Structure (If Applicable)
Post-translational modifications (PTMs) are enzymatic modifications to proteins after their synthesis, which can significantly regulate their stability, location, and function. mdpi.com The mature PD-L1 protein is known to be heavily regulated by various PTMs, including glycosylation, phosphorylation, ubiquitination, and acetylation. nih.govnih.gov
However, these documented modifications occur on specific amino acid residues within the extracellular and cytoplasmic domains of the mature protein. For instance, N-glycosylation occurs at sites like N35, N192, N200, and N219, while phosphorylation has been identified at residues such as Y112, T180, and S184. nih.govnih.gov The PD-L1 (15-23) region, being part of the signal peptide that is cleaved early in the protein's life cycle, is not reported to undergo these post-translational modifications. cell-stress.com
Table 2: Selected Post-Translational Modifications of the Full-Length PD-L1 Protein
| Modification Type | Residue Site(s) | Location relative to 15-23 Region | Reference |
|---|---|---|---|
| Phosphorylation | Y112, T180, S184, S195 | Outside | nih.gov |
| Glycosylation | N35, N192, N200, N219 | Outside | nih.gov |
| Ubiquitination | Multiple sites, often following phosphorylation | Outside | nih.gov |
| Acetylation | K263 | Outside | nih.gov |
This table highlights that known PTMs on PD-L1 occur on the mature protein, outside the 15-23 signal peptide sequence.
Table 3: Compound Names Mentioned in the Article
| Compound Name | Abbreviation/Synonym |
|---|---|
| Programmed cell death 1 ligand 1 | PD-L1, CD274, B7-H1 |
| Programmed cell death 1 | PD-1 |
| Programmed cell death 1 ligand 1 (15-23) | PD-L101 |
| Interferon-gamma | IFN-γ |
| Leucine | L, Leu |
| Asparagine | N, Asn |
| Alanine | A, Ala |
| Phenylalanine | F, Phe |
| Threonine | T, Thr |
| Valine | V, Val |
| Tyrosine | Y, Tyr |
| Serine | S, Ser |
Biochemical and Immunological Mechanisms of Programmed Cell Death 1 Ligand 1 15 23 Peptide Function
Programmed Cell Death 1 Ligand 1 (15-23) Interaction with Programmed Cell Death 1 (PD-1)
There is a lack of available scientific literature and data regarding the direct interaction of the Programmed cell death 1 ligand 1 (15-23) peptide with the PD-1 receptor. Research has centered on its function as a T-cell epitope rather than as a direct ligand for PD-1.
No studies reporting the binding affinity or kinetics of the Programmed cell death 1 ligand 1 (15-23) peptide to the PD-1 receptor using methods such as Surface Plasmon Resonance or Isothermal Titration Calorimetry were identified in the available literature.
The available research does not include epitope mapping or characterization of a binding interface for the Programmed cell death 1 ligand 1 (15-23) peptide on the PD-1 receptor. The focus of existing studies is on the peptide as an epitope presented by HLA-A2 molecules to T-cell receptors. aacrjournals.orgnih.gov
No data from competitive binding studies involving the Programmed cell death 1 ligand 1 (15-23) peptide with endogenous PD-1 ligands (like PD-L1 or PD-L2) or therapeutic agents that target the PD-1/PD-L1 axis were found in the scientific literature.
Programmed Cell Death 1 Ligand 1 (15-23) as an Antigenic Determinant
Programmed cell death 1 ligand 1 (PD-L1), a critical immune checkpoint regulator, can be a direct target for the immune system. The peptide sequence spanning amino acids 15-23 of PD-L1, referred to as PD-L1 (15-23), functions as an antigenic determinant, meaning it can be recognized by immune cells, particularly T-cells, and elicit a specific immune response. This recognition is a key aspect of the natural immune surveillance against cells expressing PD-L1, including some tumor cells and regulatory immune cells.
T-Cell Recognition of Programmed Cell Death 1 Ligand 1 (15-23) Epitopes
The PD-L1 (15-23) peptide, with the amino acid sequence LLNAFTVTV, has been identified as a human leukocyte antigen (HLA)-A2 restricted epitope. aacrjournals.org This means that it can be presented by the HLA-A2 molecule on the surface of antigen-presenting cells (APCs) and recognized by T-cells possessing a complementary T-cell receptor (TCR). The existence of naturally occurring T-cells that can recognize this specific PD-L1 epitope has been documented in the peripheral blood of both cancer patients and healthy individuals. aacrjournals.org
Notably, both CD8+ cytotoxic T-lymphocytes (CTLs) and CD4+ helper T-cells have been shown to recognize epitopes derived from PD-L1. aacrjournals.orgnih.gov While the PD-L1 (15-23) peptide is a recognized HLA-A2-restricted CD8+ T-cell epitope, longer peptides encompassing this region can also stimulate CD4+ T-cell responses. nih.gov This indicates a broad T-cell-mediated recognition of this segment of the PD-L1 protein. The presence of these PD-L1-specific T-cells suggests a natural mechanism within the immune system to counteract the immunosuppressive effects of PD-L1. nih.gov
Induction of Peptide-Specific T-Cell Responses (e.g., CD8+ T-cell activation, cytokine production)
Stimulation with the PD-L1 (15-23) peptide can induce robust peptide-specific T-cell responses. In vitro studies have demonstrated that exposure to this peptide leads to the activation and expansion of CD8+ T-cells. cell-stress.com This activation is characterized by the lysis of target cells presenting the PD-L1 (15-23) epitope. researchgate.net
A key indicator of T-cell activation is the production of cytokines. Following stimulation with PD-L1 (15-23), specific T-cells have been shown to release pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). aacrjournals.orgresearchgate.net IFN-γ is a critical cytokine in the anti-tumor immune response, enhancing the activity of various immune cells. TNF-α also plays a role in inflammation and can induce tumor cell death. The release of these cytokines by PD-L1 (15-23)-specific CD8+ T-cells underscores their effector function. researchgate.net Furthermore, co-stimulation with PD-L1 derived peptides has been observed to induce the production of interleukin-6 (IL-6), another pro-inflammatory cytokine. nih.gov
The following table summarizes the key T-cell responses induced by the PD-L1 (15-23) peptide:
| T-Cell Response | Description | Key Cytokines Produced |
|---|---|---|
| CD8+ T-cell activation | Induction of cytotoxic T-lymphocytes capable of lysing target cells presenting the PD-L1 (15-23) epitope. | IFN-γ, TNF-α |
| CD4+ T-cell response | Helper T-cell recognition of longer peptides containing the PD-L1 (15-23) sequence. | IFN-γ, TNF-α, IL-17, IL-10 |
| Cytokine Production | Release of pro-inflammatory cytokines that mediate anti-tumor and immunoregulatory effects. | IFN-γ, TNF-α, IL-6 |
Effects on Immune Cell Phenotype and Function In Vitro and Ex Vivo
The interaction of the PD-L1 (15-23) peptide with specific T-cells leads to significant changes in the phenotype and function of these immune cells. These effects have been characterized in both in vitro (laboratory) and ex vivo (using cells taken directly from an organism) settings.
Impact on T-Cell Proliferation and Activation Markers
The activation of T-cells is accompanied by changes in the expression of surface markers. While direct data on the modulation of specific activation markers like CD25 and CD69 by the PD-L1 (15-23) peptide alone is limited, the general activation of T-cells by this peptide implies an upregulation of such markers. The process of T-cell activation, which includes proliferation and cytokine production, is intrinsically linked to the expression of these activation markers.
Modulation of Cytokine and Chemokine Secretion Profiles
As previously mentioned, the PD-L1 (15-23) peptide is a potent inducer of cytokine secretion from specific T-cells. The primary cytokines produced are IFN-γ and TNF-α, which are hallmarks of a Th1-type immune response, crucial for anti-tumor immunity. aacrjournals.orgresearchgate.net
In addition to these, co-stimulation with PD-L1-derived peptides has been shown to significantly increase the levels of IL-6 in peripheral blood mononuclear cell (PBMC) cultures. nih.gov This indicates that the activation of PD-L1-specific T-cells can create a more pro-inflammatory microenvironment. Furthermore, studies on broader PD-L1 targeting have shown modulation of chemokine profiles, including the upregulation of CXCL9 and CXCL10, which are involved in recruiting immune cells to the tumor microenvironment. nih.gov While these studies did not use the (15-23) peptide specifically, they suggest that activating T-cells targeting PD-L1 can have a broader impact on the immune signaling network.
The following table summarizes the observed modulation of cytokine and chemokine secretion:
| Cytokine/Chemokine | Effect of PD-L1 (15-23) Stimulation | Functional Implication |
|---|---|---|
| IFN-γ | Increased secretion by CD8+ and CD4+ T-cells | Enhances anti-tumor immunity, activates various immune cells. |
| TNF-α | Increased secretion by CD8+ and CD4+ T-cells | Promotes inflammation, can induce tumor cell death. |
| IL-6 | Increased secretion in co-stimulation settings | Pro-inflammatory cytokine, may boost effector phase of immune response. |
| CXCL9/CXCL10 | Potentially upregulated (based on broader PD-L1 targeting) | Chemoattractants for immune cells, promoting infiltration into tissues. |
Influence on Effector Cell Cytotoxicity and Exhaustion States
The Programmed cell death 1 ligand 1 (PD-L1) (15-23) peptide, an HLA-A2-restricted epitope also known as PD-L101, has been shown to elicit a specific cytotoxic T lymphocyte (CTL) response. This targeted cytotoxicity and its potential influence on the functional state of effector T cells are critical aspects of its immunomodulatory role.
Effector Cell Cytotoxicity
Research has demonstrated that T cells stimulated with the PD-L1 (15-23) peptide develop the capacity to recognize and lyse cells that express PD-L1. This includes not only tumor cells that utilize PD-L1 to evade immune surveillance but also certain immune cells that express this ligand.
Direct Cytotoxicity against PD-L1-Expressing Cells:
Studies have shown that CTLs specific for the PD-L1 (15-23) peptide can efficiently kill target cells pulsed with this peptide. More importantly, these CTLs have demonstrated the ability to lyse tumor cell lines that endogenously express PD-L1. For instance, PD-L1 (15-23)-specific CTLs have been shown to kill leukemia cell lines such as UKE-1 and THP-1 nih.gov. The lytic activity is dependent on the presence of the PD-L1 epitope on the target cells, as cells lacking PD-L1 expression are not targeted nih.gov.
The cytotoxic function of these peptide-specific T cells is further evidenced by the release of pro-inflammatory cytokines. Upon stimulation with the PD-L1 (15-23) peptide, T cells from both cancer patients and healthy donors have been observed to release Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α) aacrjournals.orgpnas.org. This cytokine profile is characteristic of an effector T cell response, indicating the activation of cytotoxic pathways.
Interactive Data Table: Cytotoxicity of PD-L1 (15-23)-Specific CTLs
| Target Cell Line | PD-L1 Expression | Peptide Pulsing | Outcome | Reference |
| UKE-1 | Positive | None (endogenous) | Efficient Killing | nih.gov |
| THP-1 | Positive | None (endogenous) | Efficient Killing | nih.gov |
| SET-2 | Not specified | None | No Killing | nih.gov |
| T2 cells | Negative | PD-L1 (15-23) | Efficient Lysis | nih.govpnas.org |
| T2 cells | Negative | Irrelevant Peptide | No Cytotoxicity | nih.govpnas.org |
Enhancement of Broader Immune Responses:
Influence on Effector Cell Exhaustion States
The PD-1/PD-L1 pathway is a well-established critical regulator of T cell exhaustion, a state of T cell dysfunction that arises during chronic infections and cancer. While antibodies that block the interaction between PD-1 and PD-L1 can reverse T cell exhaustion, the influence of the PD-L1 (15-23) peptide on this process is primarily indirect.
The mechanism of action of PD-L1 (15-23)-specific T cells is to eliminate cells that express PD-L1. In the tumor microenvironment, PD-L1 is expressed not only by cancer cells but also by immunosuppressive cells like regulatory T cells (Tregs), M2 macrophages, and myeloid-derived suppressor cells (MDSCs). By killing these PD-L1-positive cells, the peptide-induced CTLs can dismantle the local immunosuppressive network. This removal of the source of the inhibitory signal (PD-L1) could potentially contribute to the restoration of function in exhausted T cells.
Interactive Data Table: Cytokine Release by T cells in Response to PD-L1 (15-23) Peptide
| Cytokine | Observation | Implication | Reference |
| IFN-γ | Increased secretion by PBMCs from cancer patients and healthy donors upon stimulation. | Indicates a Th1-type pro-inflammatory and cytotoxic T cell response. | aacrjournals.orgpnas.org |
| TNF-α | Increased release by T cells from cancer patients in response to the peptide. | Suggests the activation of effector T cells with cytotoxic potential. | aacrjournals.org |
Investigative Applications in Preclinical Models and Disease Contexts Non Clinical Focus
Role of Programmed Cell Death 1 Ligand 1 (15-23) in Anti-Tumor Immunity Models
The PD-1/PD-L1 pathway is a critical immune checkpoint that tumor cells can exploit to evade immune surveillance. frontiersin.orgamegroups.org The interaction between Programmed cell death protein 1 (PD-1) on activated T cells and its ligand, Programmed cell death 1 ligand 1 (PD-L1), on tumor cells leads to the suppression of T-cell activity. nih.gov Peptides that block this interaction are being explored as a promising avenue for cancer immunotherapy. bmj.comnih.gov These peptides, including smaller fragments like PD-L1 (15-23), offer potential advantages over monoclonal antibodies, such as better tumor penetration. bmj.comnih.govfrontiersin.org
In Vitro Studies on Immune Cell Reinvigoration in Cancer Cell Co-Culture Systems
In vitro studies are fundamental in assessing the direct effects of compounds on immune cells. In co-culture systems where immune cells are grown with cancer cells, the addition of PD-L1 targeting peptides has been shown to reinvigorate T cell function. For instance, peptides that block the PD-1/PD-L1 interaction can restore the proliferation of T cells and prevent their apoptosis when co-cultured with cancer cells that overexpress PD-L1. bmj.comnih.gov This is often measured by an increase in the secretion of cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which are hallmarks of T cell activation. e-crt.org
In one study, a peptide inhibitor of PD-L1 was shown to restore the proliferation and prevent the apoptosis of Jurkat T cells when they were co-cultured with PD-L1-overexpressing DU-145 cancer cells. bmj.com Another study demonstrated that a PD-L1-binding peptide could reverse the inhibitory effect of Cal27 tongue squamous cell carcinoma cells on Jurkat T cells, leading to increased IL-2 secretion. e-crt.org Furthermore, nanoparticles conjugated with a PD-L1 antagonist peptide not only blocked the PD-1/PD-L1 interaction but also enhanced T lymphocyte proliferation and IFN-γ secretion in a co-culture with 4T1 breast cancer cells. thno.org
Interactive Table: In Vitro Effects of PD-L1 (15-23) and Related Peptides on Immune Cell Reinvigoration
| Cell System | Peptide/Compound | Observed Effect | Reference |
| Jurkat T cells + DU-145 cancer cells | Anti-PD-L1 peptide (CLP002) | Restored T cell proliferation, prevented T cell apoptosis | bmj.com |
| Jurkat T cells + Cal27 cells | PD-L1 binding peptide (nABPD1) | Reversed inhibition of IL-2 secretion | e-crt.org |
| T lymphocytes + 4T1 cancer cells | PD-L1 antagonist peptide-conjugated nanoparticles | Increased T lymphocyte proliferation and IFN-γ secretion | thno.org |
| Human PBMCs + PD-L1 expressing cancer cells | PD-L1 peptide | Reinvigorated PD-1-suppressed T cells | nih.gov |
Evaluation in Murine Tumor Models (e.g., Tumor Growth Inhibition, Immune Cell Infiltration)
The efficacy of PD-L1 targeting peptides is further evaluated in living organisms, typically in murine (mouse) tumor models. These studies assess the compound's ability to inhibit tumor growth and modulate the tumor microenvironment. Several studies have shown that systemic administration of PD-L1-blocking peptides can significantly inhibit tumor growth in various syngeneic mouse models. bmj.comiiarjournals.orgresearchgate.net
For example, a novel small molecule inhibitor of the PD-1/PD-L1 interaction, SCL-1, demonstrated potent antitumor activity in multiple syngeneic mouse tumor models, and its effect was dependent on CD8+ T-cell infiltration and PD-L1 expression on tumors. iiarjournals.org Similarly, a peptide named TPP-1 was shown to retard tumor growth in a xenograft mouse model using H460 cells, which was associated with increased IFN-γ and granzyme B expression within the tumor, indicating T cell reactivation. aacrjournals.org Another study using a CT26 colon carcinoma model found that a PD-L1 targeted peptide, PPL-C, significantly reduced tumor development, comparable to an anti-PD-L1 antibody. nih.govresearchgate.net This anti-tumor effect was accompanied by enhanced lymphocyte cytotoxicity and proliferation. nih.gov
The disruption of PD-L1 on tumor cells through genetic editing has also been shown to suppress ovarian cancer progression by increasing the infiltration of tumor-infiltrating lymphocytes, including CD8+ T cells, and modulating the cytokine and chemokine production within the tumor microenvironment. nih.gov
Interactive Table: Evaluation of PD-L1 Targeting Peptides in Murine Tumor Models
| Murine Model | Peptide/Compound | Key Findings | Reference |
| Multiple syngeneic tumor models | SCL-1 (small molecule inhibitor) | Potent antitumor activity, dependent on CD8+ T-cells and tumor PD-L1 expression | iiarjournals.org |
| CT26 tumor-bearing mice | CLP002 (anti-PD-L1 peptide) | Inhibited tumor growth, increased survival | bmj.com |
| CT26 colon carcinoma model | PPL-C (PD-L1 targeted peptide) | Significantly reduced tumor mass development, enhanced lymphocyte cytotoxicity | nih.govresearchgate.net |
| H460 xenograft model | TPP-1 (PD-L1 targeting peptide) | Inhibited tumor growth, increased intratumoral IFN-γ and granzyme B | aacrjournals.org |
| ID8 murine ovarian cancer model | PD-L1 knockout via CRISPR/Cas9 | Suppressed tumor progression, increased tumor-infiltrating lymphocytes | nih.gov |
Potential in Overcoming Immune Evasion Mechanisms in Preclinical Settings
Tumors employ various strategies to evade the immune system, with the upregulation of PD-L1 being a prominent mechanism. frontiersin.orgcncb.ac.cn By blocking the PD-1/PD-L1 interaction, peptides like Programmed cell death 1 ligand 1 (15-23) can potentially overcome this immune evasion. The expression of PD-L1 on tumor cells has been linked to a poor prognosis in several cancers, as it directly suppresses the anti-tumor activity of CD8+ T cells. pnas.org
Preclinical studies suggest that targeting the PD-1/PD-L1 pathway can restore anti-tumor immunity. amegroups.org For instance, disrupting PD-L1 on tumor cells can lead to an increased ratio of CD8+ T cells to regulatory T cells and enhance the cytotoxic activity of CD8+ T cells. nih.gov Furthermore, combining PD-L1 blockade with other therapies, such as chemotherapy or other immune checkpoint inhibitors, may enhance the anti-tumor immune response. frontiersin.orgnih.gov The rationale is that chemotherapy can induce immunogenic cell death, releasing tumor antigens that can then be recognized by the reinvigorated T cells. nih.gov
Involvement in Autoimmune and Inflammatory Disease Models
The PD-1/PD-L1 pathway is not only crucial for anti-tumor immunity but also plays a significant role in maintaining self-tolerance and preventing autoimmunity. pnas.orgnih.gov Therefore, modulating this pathway has implications for autoimmune and inflammatory diseases.
Modulation of Immune Responses in Murine Autoimmune Models (e.g., Experimental Autoimmune Encephalomyelitis)
Experimental Autoimmune Encephalomyelitis (EAE) is a widely used murine model for human multiple sclerosis. nih.govfrontiersin.org Studies in this model have shown that the PD-1/PD-L1 pathway is critical in regulating the autoimmune response. Blockade of the PD-1/PD-L1 pathway can exacerbate EAE, leading to more severe disease. nih.govfrontiersin.org Conversely, enhancing PD-L1 signaling has shown therapeutic potential. For example, transgenic expression of PD-L1 in the pancreas of non-obese diabetic (NOD) mice, a model for type 1 diabetes, significantly reduced the severity of insulitis and delayed disease onset. frontiersin.org
In the context of EAE, PD-L1 deficiency leads to worse clinical symptoms with increased production of pro-inflammatory cytokines like IFN-γ and IL-17. frontiersin.org This suggests that compounds that mimic or enhance PD-L1 function could be beneficial in dampening the autoimmune response. While direct studies on the "Programmed cell death 1 ligand 1 (15-23)" peptide in EAE are not extensively documented in the provided search results, the critical role of the PD-L1 pathway in this model suggests a potential area for investigation. Bifunctional peptide inhibitors that modulate immune responses have been shown to suppress disease progression in EAE. nih.gov
Investigation in Models of Immune Tolerance and Sepsis
The PD-1/PD-L1 pathway is a key regulator of immune tolerance. nih.gov Its disruption can lead to a breakdown of tolerance and the development of autoimmune-like conditions. pnas.org In the context of sepsis, a life-threatening condition caused by a dysregulated host response to infection, the immune system can become suppressed, a state in which the PD-1/PD-L1 pathway is implicated. nih.govfrontiersin.org
During sepsis, there is an increased expression of PD-1 on T cells and PD-L1 on various immune cells, which contributes to T-cell exhaustion and impaired immune function. nih.govnih.gov Preclinical studies in murine models of sepsis have shown that blocking the PD-1/PD-L1 interaction with antibodies or peptides can improve survival. nih.govfrontiersin.org A novel short-acting peptide that inhibits PD-1/PD-L1 signaling, referred to as Compound 8, was shown to significantly improve survival in a clinically relevant model of fungal sepsis. nih.gov This was associated with a reversal of T cell dysfunction. nih.gov Another peptide-based PD-1 checkpoint antagonist, LD01, also improved survival in a sepsis model by enhancing macrophage phagocytic activity and T-cell production of IFN-γ. nih.gov These findings highlight the therapeutic potential of modulating the PD-1/PD-L1 pathway to restore immune function in the context of sepsis-induced immunosuppression.
Contribution to Immune Homeostasis and Dysregulation in Specific Non-Human Biological Systems
The peptide fragment comprising amino acids 15-23 of Programmed cell death 1 ligand 1 (PD-L1), with the sequence LLNAFTVTV, has been identified as a significant T-cell epitope. nih.govaacrjournals.org This fragment, sometimes referred to as PDL101, is located within the signal peptide sequence of the PD-L1 protein. cell-stress.comcell-stress.com While much of the research has focused on its role in human cancer immunity, investigations in non-human biological systems, particularly murine models, have begun to shed light on its contribution to immune modulation. These preclinical studies are crucial for understanding its potential as a target for immunotherapies.
Research has demonstrated that this specific peptide sequence is an HLA-A2-restricted epitope capable of eliciting a CD8+ T-cell response. nih.govnih.gov This has prompted investigations into its role during inflammatory processes. In a key preclinical study, the immunogenicity of a murine PD-L1 peptide corresponding to this region was evaluated in a mouse model of inflammation. cell-stress.com
Detailed Research Findings in a Murine Model
To explore the link between inflammation and T-cell reactivity to the PD-L1 peptide, a study was conducted using C57BL/6 mice. cell-stress.com Inflammation was induced in the mice, and the subsequent T-cell response against a short murine PD-L1 peptide (mPDL1-01) was measured. The findings from this non-human model are summarized below.
The study revealed a significant T-cell response against the murine PD-L1 peptide in splenocytes from mice with induced inflammation compared to control mice. cell-stress.com This suggests that inflammatory conditions can lead to the generation or expansion of T-cells that specifically recognize this fragment of the PD-L1 protein. The results, measured by ELISPOT assay, indicated a notable increase in interferon-gamma (IFN-γ) secreting cells, a hallmark of T-cell activation.
| Model System | Peptide | Key Measurement | Observation in Disease/Dysregulation Context | Reference |
|---|---|---|---|---|
| C57BL/6 Mice with Induced Inflammation | mPDL1-01 (murine equivalent of PD-L1 15-23) | IFN-γ ELISPOT Response | Significant increase in T-cell reactivity in inflamed mice compared to controls. | cell-stress.com |
These findings in a non-human biological system are significant as they suggest a mechanism of immune autoregulation. The upregulation of PD-L1 is a known feedback mechanism to suppress excessive immune responses during inflammation. cell-stress.comcell-stress.com The generation of T-cells that target a fragment of the PD-L1 protein itself could represent a counter-regulatory mechanism, potentially by eliminating cells that express high levels of this inhibitory ligand, thereby sustaining an immune response. cell-stress.com
While direct, extensive studies on the role of the standalone PD-L1 (15-23) peptide in maintaining normal immune homeostasis in non-human models are limited, the existing data from inflammatory models point towards its involvement in the dynamic regulation of immune responses. Further research in various non-human preclinical models is necessary to fully elucidate its contribution to both maintaining balance and its dysregulation in pathological states.
Advanced Research Methodologies and Analytical Approaches for Programmed Cell Death 1 Ligand 1 15 23 Peptide Studies
Peptide Synthesis and Engineering Techniques
The generation of high-quality PD-L1 (15-23) peptides is fundamental for reliable and reproducible research. This involves sophisticated synthesis and purification protocols, as well as strategic modifications to improve therapeutic potential.
Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing the PD-L1 (15-23) peptide and its derivatives. mdpi.comnih.gov This technique involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. mdpi.com Automated microwave peptide synthesizers are often employed to accelerate the process. nih.gov For instance, a peptide sequence may be synthesized by the sequential condensation of amino acids from the C-terminus to the N-terminus. mdpi.com
Key steps and considerations in the SPPS of PD-L1 peptides include:
Resin and Linkers: The choice of resin (e.g., Rink Amide resin) and linker determines the C-terminal modification of the final peptide.
Protecting Groups: Fmoc (9-fluorenylmethyloxycarbonyl) is commonly used to protect the alpha-amino group of the incoming amino acid, while side-chain protecting groups prevent unwanted reactions.
Coupling and Deprotection: Coupling reagents (e.g., HBTU, HATU) facilitate the formation of peptide bonds. The Fmoc group is subsequently removed using a base, typically piperidine, to allow the next amino acid to be added. rsc.org To minimize side reactions like aspartimide formation, additives such as formic acid may be included in the deprotection solution. rsc.org
Cleavage and Deprotection: Once synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, often containing trifluoroacetic acid (TFA) and various scavengers. nih.gov
Purification: Following cleavage, the crude peptide is purified to a high degree, typically greater than 95%, using reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govmdpi.com The purity and correct molecular weight of the final peptide are then confirmed using analytical HPLC and mass spectrometry. mdpi.com
Linear peptides like the native PD-L1 (15-23) sequence often suffer from poor stability in serum and low binding affinity compared to larger molecules like antibodies. umsystem.edu To overcome these limitations, several modification strategies are employed.
Peptidomimetics: This approach involves incorporating non-natural amino acids to enhance proteolytic stability and bioactivity. umsystem.edu Strategies include:
D-Amino Acid Substitution: Replacing specific L-amino acids with their D-isomers can make the peptide resistant to degradation by proteases. umsystem.eduumsystem.edu
N-methylation: Modifying the peptide backbone by N-methylation can improve stability and conformational rigidity. umsystem.eduumsystem.edu
Unnatural Amino Acid Incorporation: Introducing synthetic amino acids can confer unique structural and functional properties. umsystem.edu
Cyclic Peptides: Cyclization is a powerful strategy used to improve both the stability and binding affinity of peptides. nih.govacs.orgnih.gov By constraining the peptide's conformation, cyclization reduces the entropic penalty of binding to its target. nih.gov A common method is to introduce cysteine residues at both ends of the linear peptide sequence, followed by the formation of a disulfide bond to create a macrocycle. nih.gov This approach has been shown to result in a significant improvement in the PD-1/PD-L1 blocking activity and serum stability of anti-PD-L1 peptides. nih.govacs.orgnih.gov
| Modification Strategy | Rationale | Observed Outcome for PD-L1 Peptides |
| Peptidomimetics | Enhance proteolytic stability, improve binding affinity. umsystem.edu | 5-fold improvement in stability; IC₅₀ values enhanced from 5,404 nM to as low as 165 nM. umsystem.edu |
| Cyclization | Increase conformational rigidity, reduce entropic cost of binding, improve stability. nih.gov | Up to a 34-fold improvement in PD-1/PD-L1 blocking activity; enhanced serum stability. nih.govacs.orgnih.gov |
| D-Amino Acid Scan | Identify positions for D-amino acid substitution to improve enzymatic stability. umsystem.edu | Development of peptides with good serum and gastrointestinal stability, with half-lives exceeding 24 hours. umsystem.edu |
Biophysical Characterization of Peptide-Protein Interactions
Understanding the binding kinetics and affinity of the PD-L1 (15-23) peptide to its receptor, PD-1, is critical for evaluating its potential as a therapeutic inhibitor. A suite of biophysical techniques is used for this purpose.
These assays provide quantitative data on the binding affinity and inhibitory capacity of the peptide.
Fluorescence-based ELISA: This is a common method to assess the binding specificity of peptides and their ability to inhibit the PD-1/PD-L1 interaction. frontiersin.orgaacrjournals.org In a competitive setup, a 96-well plate is coated with PD-L1 protein. Biotinylated PD-1 and a FITC-labeled test peptide are then added. aacrjournals.org The peptide's ability to block the PD-1/PD-L1 interaction is measured by the reduction in the signal from a labeled secondary molecule that detects the bound biotinylated PD-1. aacrjournals.org This method can determine the peptide's inhibitory concentration (IC₅₀). bmj.com
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET is a robust, homogeneous assay for screening and characterizing inhibitors of protein-protein interactions. revvity.com To study the PD-1/PD-L1 interaction, his-tagged PD-L1 is combined with an anti-HIS antibody labeled with a Europium (Eu) donor, while biotinylated PD-1 is bound to streptavidin-labeled ULight, an acceptor. revvity.com When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, generating a FRET signal. revvity.comnih.gov An inhibitory peptide, such as a PD-L1 (15-23) analogue, will prevent this interaction, leading to a concentration-dependent decrease in the TR-FRET signal. nih.gov This assay is highly sensitive and suitable for high-throughput screening. acs.orguj.edu.pl
Real-time techniques provide detailed kinetic information about the binding event, including association and dissociation rates.
Bio-Layer Interferometry (BLI): BLI is a label-free optical technique that monitors biomolecular interactions in real-time. nih.govresearchgate.net In a typical setup, a PD-L1 protein is immobilized on a biosensor tip, which is then dipped into a solution containing the peptide. nih.gov The binding of the peptide to the immobilized protein causes a change in the optical interference pattern, which is recorded as a sensorgram. nih.gov This allows for the direct measurement of the association rate (kₐ) and dissociation rate (kₔ), from which the equilibrium dissociation constant (Kᴅ) can be calculated. snmjournals.org BLI is highly effective for the high-throughput functional screening of antibodies and peptides. nih.govfrontiersin.org
MicroScale Thermophoresis (MST): MST is a powerful and rapid method for quantifying binding affinities in solution with minimal sample consumption. nanotempertech.comnih.govresearchgate.net The technique measures the directed movement of molecules along a microscopic temperature gradient, which is dependent on their size, charge, and hydration shell. mdpi.com When a fluorescently labeled molecule (e.g., PD-1) binds to a ligand (e.g., the PD-L1 peptide), the resulting complex exhibits different thermophoretic movement compared to the unbound molecule. mdpi.com By titrating the ligand against a fixed concentration of the labeled molecule, a binding curve is generated, and the dissociation constant (Kᴅ) can be determined with high accuracy. mdpi.commdpi.comresearchgate.net MST has been successfully used to measure the binding affinity of the PD-1/PD-L1 couple directly from cell lysates. nih.govresearchgate.net
| Technique | Principle | Key Parameters Measured | Application Example |
| Fluorescence-based ELISA | Competitive binding measured by fluorescence intensity. aacrjournals.org | IC₅₀ | Determining the concentration of a PPL-C peptide required to inhibit 50% of PD-1/PD-L1 binding. frontiersin.org |
| TR-FRET | Proximity-based energy transfer between donor and acceptor fluorophores. revvity.com | IC₅₀, Apparent Kᴅ | Screening a library of small molecules or peptides for their ability to disrupt the PD-1/PD-L1 complex. acs.org |
| Bio-Layer Interferometry (BLI) | Change in optical interference pattern upon molecular binding to a biosensor. nih.gov | Kᴅ, kₐ (on-rate), kₔ (off-rate) | Characterizing the binding kinetics of an anti-PD-L1 antibody conjugate to the PD-L1 protein. nih.gov |
| MicroScale Thermophoresis (MST) | Change in molecular movement along a temperature gradient upon binding. mdpi.com | Kᴅ | Measuring a high-affinity Kᴅ value of 17.8 ± 2.6 nM for a designed peptide binding to PD-1. mdpi.com |
Cell-Based Functional Assays
To confirm that the binding of the PD-L1 (15-23) peptide to its target translates into a biological effect, a variety of cell-based functional assays are essential. These assays assess the peptide's ability to modulate immune cell activity.
T-cell Activation and Proliferation Assays: The primary function of blocking the PD-1/PD-L1 pathway is to restore the activity of exhausted T-cells. ru.nl In these assays, T-cells (such as Jurkat cells or peripheral blood mononuclear cells, PBMCs) are co-cultured with cancer cells that express PD-L1 (e.g., MDA-MB-231, C33A cells). ru.nlfrontiersin.org The addition of an effective PD-L1 (15-23) peptide inhibitor is expected to block the inhibitory signal and restore T-cell proliferation, which can be measured using various methods. bmj.comru.nl
Cytokine Release Assays: Activated T-cells release effector cytokines like Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α). frontiersin.org The concentration of these cytokines in the supernatant of T-cell/cancer cell co-cultures can be quantified using ELISA. frontiersin.org An increase in IFN-γ and TNF-α secretion in the presence of the peptide indicates a successful blockade of the PD-1/PD-L1 pathway and a restoration of T-cell effector function. cell-stress.comfrontiersin.org
Cytotoxicity Assays: The ultimate goal of reinvigorating T-cells is to enable them to kill cancer cells. Cytotoxicity is often measured using a chromium-51 (B80572) (⁵¹Cr) release assay. aacrjournals.orgnih.gov Target cancer cells are labeled with ⁵¹Cr. Cytotoxic T-lymphocytes (CTLs) specific for a tumor antigen are then added in the presence or absence of the PD-L1 (15-23) peptide. The amount of ⁵¹Cr released into the medium correlates directly with the degree of cancer cell lysis by the CTLs. nih.gov Assays have shown that CTLs specific for the PD-L1₁₅₋₂₃ peptide can efficiently lyse target cells pulsed with the peptide. aacrjournals.org
Flow Cytometry-Based Assays: Flow cytometry is a versatile tool used in many functional assays. It can be used to quantify the binding of fluorescently labeled peptides to PD-L1 on the surface of cancer cells. frontiersin.org It is also used to analyze specific cell populations, such as identifying IFN-γ-secreting CD4+ and CD8+ T-cells after stimulation with the PD-L1 (15-23) peptide. cell-stress.com Furthermore, it can measure T-cell apoptosis; a successful peptide inhibitor will reduce the apoptosis of T-cells when co-cultured with cancer cells. bmj.comru.nl
T-Cell Activation and Proliferation Assays (e.g., CFSE dilution, ELISPOT)
Assays that measure the activation and proliferation of T-cells are fundamental to understanding the immunogenicity of the PD-L1 (15-23) peptide, also known as PD-L1₀₁ (sequence: LLNAFTVTV). cell-stress.comaacrjournals.org These methods determine whether the peptide can be recognized by T-cells and can trigger a cellular immune response.
The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting T-cells at the single-cell level. In the context of PD-L1 (15-23), the IFN-γ ELISPOT assay is frequently used. aacrjournals.org Researchers have utilized this technique to detect naturally occurring T-cell responses against the PD-L1 (15-23) peptide in peripheral blood mononuclear cells (PBMCs) from both cancer patients and healthy individuals. aacrjournals.orgtandfonline.com For instance, significant IFN-γ responses have been observed in patients with melanoma and renal cell carcinoma after their PBMCs were stimulated with the PD-L1 (15-23) peptide. aacrjournals.org The assay involves plating PBMCs in wells coated with an anti-IFN-γ antibody. Following stimulation with the peptide, T-cells that recognize the peptide-HLA complex become activated and secrete IFN-γ, which is captured by the antibody on the plate. A secondary, labeled antibody is then used to detect the captured cytokine, resulting in a visible spot for each responding cell. nih.gov
T-cell proliferation assays, such as those using Carboxyfluorescein succinimidyl ester (CFSE) dye, measure the ability of specific T-cells to divide and expand upon recognizing an antigen. While direct CFSE data for PD-L1 (15-23) is not prominent, the principle is central to evaluating peptide-induced immune responses. In this method, T-cells are labeled with CFSE dye, which is distributed equally between daughter cells upon cell division. The progressive halving of fluorescence intensity, measured by flow cytometry, indicates the extent of cell proliferation. Other methods like the BrdU (Bromodeoxyuridine) incorporation assay also measure T-cell expansion and have been used to show that plate-bound PD-L1 can inhibit lymphocyte proliferation. frontiersin.org
| Assay Type | Purpose | Key Findings for PD-L1 (15-23) | References |
| IFN-γ ELISPOT | Quantifies the frequency of IFN-γ secreting T-cells. | Detects spontaneous and frequent T-cell responses against PD-L1 (15-23) in cancer patients (melanoma, renal cell carcinoma) and healthy donors. | cell-stress.com, aacrjournals.org, nih.gov |
| T-Cell Proliferation Assays | Measures the division and expansion of T-cells upon peptide stimulation. | General T-cell activation assays demonstrate that peptides targeting the PD-1/PD-L1 axis can restore T-cell proliferation. | bmj.com, frontiersin.org |
Cytokine Production Assays (e.g., Intracellular Cytokine Staining, Luminex)
Beyond identifying the frequency of responding T-cells, it is crucial to characterize the types and quantities of cytokines they produce, as this defines the nature of the immune response (e.g., pro-inflammatory, anti-inflammatory).
Intracellular Cytokine Staining (ICS) is a powerful flow cytometry-based technique that allows for the simultaneous identification of the phenotype of responding cells (e.g., CD4+ or CD8+ T-cells) and the cytokines they produce. For PD-L1 (15-23) studies, T-cells are stimulated with the peptide in the presence of a protein transport inhibitor (like Brefeldin A or Monensin), which causes cytokines to accumulate within the cell. cell-stress.comnih.gov The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against surface markers (e.g., CD3, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α). cell-stress.comnih.gov This method has confirmed that CD8+ T-cells specifically release IFN-γ and TNF-α upon stimulation with the PD-L1 (15-23) peptide. nih.gov
The Luminex multiplex assay is a bead-based technology that enables the simultaneous measurement of multiple cytokines and other analytes from a small sample volume. rndsystems.comrndsystems.com While specific studies using Luminex to measure cytokine profiles in response to the PD-L1 (15-23) peptide are not detailed, the technology is highly relevant for this field of research. youtube.com It allows for a broad characterization of the cytokine microenvironment, providing insights into how PD-1/PD-L1 pathway modulation affects the complex interplay of factors like IL-2, IL-6, IL-10, IFN-γ, and TNF-α. rndsystems.comyoutube.com The assay uses spectrally distinct microspheres, each coated with an antibody specific for a different cytokine, allowing for high-throughput analysis of the immune response. nih.gov
Cytotoxicity Assays (e.g., 51Cr-release assay, Flow Cytometry-based killing assays)
A critical function of CD8+ T-cells is their ability to directly kill target cells, such as cancer cells or virus-infected cells. Cytotoxicity assays are therefore essential to determine if T-cells activated by the PD-L1 (15-23) peptide are functionally lytic.
The chromium-51 (⁵¹Cr)-release assay has been a standard method for measuring cell-mediated cytotoxicity. nih.gov In studies involving PD-L1 (15-23), target cells (like the TAP-deficient T2 cell line, which can be easily loaded with exogenous peptides) are labeled with radioactive ⁵¹Cr. aacrjournals.orgnih.gov These peptide-pulsed target cells are then co-cultured with effector T-cells that have been stimulated with the PD-L1 (15-23) peptide. If the T-cells recognize and lyse the target cells, ⁵¹Cr is released into the supernatant, and its radioactivity is measured. Research has shown that PD-L1 (15-23)-specific T-cells can efficiently lyse T2 cells pulsed with the corresponding peptide, but not those pulsed with an irrelevant control peptide, demonstrating the specificity of the cytotoxic response. cell-stress.comaacrjournals.orgnih.gov
Flow cytometry-based killing assays offer a non-radioactive alternative and can provide more detailed information. One such method involves monitoring the expression of CD107a (also known as LAMP-1) on the surface of effector T-cells. aacrjournals.org CD107a is a protein found in the membrane of lytic granules. Upon target cell recognition, these granules fuse with the T-cell's outer membrane to release their cytotoxic contents (like perforin (B1180081) and granzymes), transiently exposing CD107a on the cell surface. Detecting CD107a via flow cytometry serves as a marker of cytotoxic T-cell degranulation and functional activity. This has been used to confirm the cytotoxic potential of T-cells responding to the PD-L1 (15-23) peptide. aacrjournals.org
| Assay Type | Principle | Key Findings for PD-L1 (15-23) | References |
| ⁵¹Cr-Release Assay | Measures radioactivity released from lysed target cells labeled with ⁵¹Cr. | PD-L1 (15-23)-specific T-cells demonstrate specific lysis of target cells pulsed with the PD-L1 (15-23) peptide. | aacrjournals.org, nih.gov, nih.gov |
| CD107a Degranulation Assay | Detects surface expression of CD107a on T-cells via flow cytometry as a marker of cytotoxic granule release. | Confirms cytotoxic functionality of T-cells upon recognition of the PD-L1 (15-23) peptide. | aacrjournals.org |
Computational Modeling and In Silico Approaches
Computational methods are indispensable for accelerating the discovery and optimization of peptides that interact with the PD-1/PD-L1 pathway. These in silico approaches provide insights into molecular interactions, guide peptide design, and predict immunological potential.
Molecular Docking and Dynamics Simulations for Peptide-Protein Complexes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a peptide) when bound to a second (a receptor, such as PD-1 or PD-L1). nih.gov This method is widely used to screen virtual libraries of peptides and identify candidates that are likely to bind to a specific site on a target protein. nih.gov For example, docking studies have been used to show how peptide inhibitors bind to key residues in the PD-L1 dimerization interface or the PD-1/PD-L1 interaction interface. bmj.comnih.gov The results are often ranked using a scoring function that estimates the binding affinity. nih.gov
Molecular dynamics (MD) simulations provide a deeper understanding of the physical movements of atoms and molecules over time. mdpi.com Starting from a docked peptide-protein complex, MD simulations can reveal the stability of the interaction, conformational changes in both the peptide and the protein upon binding, and the key intermolecular forces (e.g., hydrogen bonds, electrostatic interactions) that stabilize the complex. nih.govmdpi.com For instance, MD simulations have been used to refine the binding modes of peptide inhibitors of PD-L1 and to confirm the importance of specific amino acid residues for the interaction, providing a dynamic view that is not available from static crystal structures. mdpi.come-century.us
De Novo Peptide Design and Virtual Screening Strategies
Virtual screening involves the computational screening of large libraries of compounds to identify potential hits. tandfonline.comacs.org This can be structure-based, using docking against a protein target, or ligand-based, using information from known active molecules. This approach has been successfully applied to discover novel small-molecule and peptide inhibitors of the PD-1/PD-L1 interaction from in-house or commercial databases. nih.govtandfonline.com
De novo peptide design, on the other hand, involves creating entirely new peptide sequences with desired properties, rather than just screening existing ones. nih.gov Computational tools like Rosetta have been employed to design novel cyclic peptides, including those with non-natural D-amino acids, that are tailored to bind to a specific surface on a target protein like PD-1. nih.govrsc.org This structure-based design process allows for the creation of peptides with potentially higher affinity, stability, and specificity than those found through simple screening.
Epitope Prediction Algorithms and T-Cell Receptor Modeling
Before a peptide can be investigated in the lab, it must first be identified as a potential T-cell epitope. Epitope prediction algorithms are computational tools that can screen the amino acid sequence of a protein (like PD-L1) to identify short segments that are likely to bind to specific Major Histocompatibility Complex (MHC) molecules. The PD-L1 (15-23) peptide was identified as a top candidate for binding to the HLA-A2 molecule using such a predictive algorithm. aacrjournals.org These algorithms are trained on large datasets of known binding and non-binding peptides and typically score peptides based on the presence of preferred anchor residues.
Following the prediction of a peptide-MHC complex, T-cell receptor (TCR) modeling can be performed. This involves computationally modeling the three-dimensional structure of a TCR that recognizes the specific peptide-MHC complex. These models can help to understand the structural basis of TCR recognition, including the specific contacts between the TCR, the peptide, and the MHC molecule. While not yet widely reported specifically for the PD-L1 (15-23) epitope, this approach holds promise for designing T-cells with enhanced recognition capabilities for cancer immunotherapy.
Emerging Research Directions and Unexplored Avenues for Programmed Cell Death 1 Ligand 1 15 23 Peptide
Comprehensive Elucidation of Non-Canonical Roles (If Any) Beyond PD-1 Interaction
The canonical function of the full-length PD-L1 protein is its interaction with the Programmed cell death protein 1 (PD-1) receptor on T cells, which leads to the inhibition of T cell activation and is a key mechanism of tumor immune evasion. nih.govfrontiersin.org However, research is beginning to uncover non-canonical, or PD-1-independent, signaling functions of the parent PD-L1 protein. frontiersin.orgmdpi.com These intrinsic signaling pathways within cancer cells can regulate cell survival, proliferation, and resistance to therapy. nih.govmdpi.com
The specific role of the PD-L1 (15-23) peptide fragment in these non-canonical pathways is a frontier of investigation. Current research on the full protein suggests that PD-L1 can engage in reverse signaling, delivering intracellular instructions that promote cancer cell survival. mdpi.com It is hypothesized that specific domains or fragments, such as the (15-23) peptide, may be critical mediators of these effects. Future research will need to precisely map the interaction partners of this peptide beyond PD-1 to understand if it plays a role in the intrinsic signaling of the larger PD-L1 molecule, potentially influencing pathways like mTOR regulation or resistance to interferons. mdpi.com
Development of Programmed Cell Death 1 Ligand 1 (15-23)-Based Research Tools and Probes
The development of research tools derived from key biological molecules is essential for advancing scientific understanding. While monoclonal antibodies targeting the full PD-L1 protein are well-established, there is growing interest in creating smaller, more specific agents like peptide-based inhibitors and probes. researchgate.netacs.org
The PD-L1 (15-23) peptide sequence is a candidate for the development of such tools. Its potential applications include:
Small-Molecule Inhibitors: This peptide could serve as a template or a component for designing small-molecule drugs that interfere with the PD-1/PD-L1 pathway. researchgate.netacs.org These would offer alternatives to monoclonal antibodies, potentially overcoming issues related to production and half-life. acs.org
PET Tracers: Radiolabeled versions of the PD-L1 (15-23) peptide could be developed as Positron Emission Tomography (PET) tracers. mdpi.com Such tools would enable non-invasive, whole-body imaging of PD-L1 expression, offering a potential advantage over biopsy-based methods like immunohistochemistry (IHC) for patient stratification in immunotherapy. mdpi.com
Functional Probes: Fluorescently-tagged versions of the peptide could be used as probes in laboratory settings to study the localization and dynamics of PD-L1 and its potential non-canonical binding partners within the cellular environment.
Research in this area is focused on optimizing the binding affinity and specificity of these peptide-based tools. mdpi.com
Integration with Multi-Omics Data for Systems-Level Understanding
To achieve a holistic understanding of the function of molecules like the PD-L1 (15-23) peptide, it is crucial to integrate various types of large-scale biological data, a practice known as multi-omics analysis. frontiersin.orgnih.gov This approach combines genomics, transcriptomics, proteomics, and other 'omics' data to build comprehensive models of biological systems. frontiersin.org
For the PD-L1 (15-23) peptide, a multi-omics approach could elucidate its role within the complex tumor microenvironment. nih.govnih.gov For instance, by correlating the presence or activity of this specific peptide fragment with gene expression profiles (transcriptomics) and protein interaction networks (proteomics), researchers could identify the pathways it influences. nih.govroyalsocietypublishing.org Studies on the full PD-L1 protein have already demonstrated the power of multi-omics in identifying key regulatory genes and pathways associated with tumor immune evasion. royalsocietypublishing.org Applying these methods specifically to the (15-23) fragment could reveal its unique contribution to the broader signaling network and help identify novel therapeutic targets. nih.gov
Table 1: Potential Multi-Omics Integration Strategies for PD-L1 (15-23) Research
| Omics Layer | Research Question | Potential Insights |
|---|---|---|
| Genomics | Are there specific genetic mutations (e.g., in the PD-L1 gene) that alter the structure or function of the (15-23) region? | Identification of patient subgroups with altered peptide function. |
| Transcriptomics | How does the expression of the gene encoding PD-L1 correlate with the expression of other immune-related genes? | Understanding the regulatory network governing the peptide's context. royalsocietypublishing.org |
| Proteomics | What proteins, other than PD-1, does the PD-L1 (15-23) peptide directly or indirectly interact with? | Discovery of non-canonical signaling pathways and functions. mdpi.com |
| Metabolomics | Does the activity of the PD-L1 (15-23) peptide influence the metabolic state of cancer or immune cells? | Linking immune checkpoint activity to cellular metabolism. mdpi.com |
Investigation of Potential as a Biomarker in Preclinical Disease Progression (Non-Human)
The expression level of the full PD-L1 protein is currently used as a predictive biomarker to select patients for immunotherapy, though its utility is still debated. nih.govmdpi.comamegroups.org There is a significant need for more reliable biomarkers to predict treatment response. amegroups.orgthno.org
The PD-L1 (15-23) peptide, or its modified forms, could represent a more specific and informative biomarker. In preclinical, non-human models (e.g., mouse models of cancer), researchers can investigate whether the levels of this specific peptide in tissue or circulation correlate with disease progression or response to immunotherapies. For example, studies could assess if the cleavage of PD-L1 that releases soluble forms of the protein also generates specific fragments like PD-L1 (15-23). frontiersin.org The presence of such a fragment in the blood could be explored as a non-invasive liquid biopsy marker. Preclinical studies are essential to validate these concepts before any potential clinical application. mdpi.com
Synergistic Effects with Other Immunomodulatory Molecules in Research Models
The efficacy of cancer immunotherapy can often be enhanced by combining different treatment modalities. spandidos-publications.com Blockade of the PD-1/PD-L1 pathway is known to have synergistic effects when combined with other treatments like chemotherapy, radiotherapy, and other immunomodulatory agents in research models. spandidos-publications.comnih.gov
Research into the PD-L1 (15-23) peptide includes exploring its potential synergistic interactions. For instance, a peptide-based inhibitor derived from the (15-23) sequence could be tested in preclinical models in combination with:
CTLA-4 Inhibitors: Blocking two distinct immune checkpoints simultaneously can lead to a more robust anti-tumor immune response. frontiersin.org
Cytokine Therapy: Cytokines such as IL-2, IL-15, and interferons can stimulate effector immune cells. frontiersin.org Combining these with a PD-L1 (15-23)-based agent could enhance the activity of the reactivated T cells. nih.govfrontiersin.org
Agonists of Co-stimulatory Molecules: Molecules that activate T cells, such as 4-1BB agonists, could work synergistically with agents that block the inhibitory PD-L1 signal. acs.org
These preclinical investigations are critical for identifying promising combination strategies that could eventually be translated into more effective therapeutic regimens. spandidos-publications.com
Q & A
Q. What is the structural and functional basis of PD-L1 interaction with PD-1, and how does this influence immune regulation?
PD-L1 is a 220-amino-acid transmembrane glycoprotein with an extracellular domain containing two immunoglobulin-like regions, a transmembrane domain, and a cytoplasmic tail . Its interaction with PD-1 on T cells inhibits cytokine production (e.g., IL-2, IFN-γ) and promotes T-cell exhaustion, enabling immune evasion in cancers. Methodologically, structural studies use recombinant PD-L1 proteins (e.g., HEK293-expressed variants) and co-crystallization assays to map binding interfaces . Functional validation involves flow cytometry to assess T-cell suppression in PD-1/PD-L1 blockade experiments .
Q. What techniques are commonly used to detect PD-L1 expression in preclinical and clinical studies?
- Immunohistochemistry (IHC): Primary antibodies (e.g., clones 22C3, 28-8) are validated using tumor microarrays, with scoring thresholds (e.g., Tumor Proportion Score ≥1%) standardized for predictive biomarker analysis .
- Flow cytometry: Surface PD-L1 on circulating tumor cells or immune cells is quantified using fluorophore-conjugated antibodies, critical for assessing dynamic expression in liquid biopsies .
- ELISA: Soluble PD-L1 (sPD-L1) in serum is measured for prognostic studies, though assay variability requires normalization to total protein content .
Advanced Research Questions
Q. How do experimental design choices impact the interpretation of PD-L1's prognostic significance in cancer?
Discrepancies arise from:
- Heterogeneity in scoring systems: Studies using combined positive score (CPS) vs. tumor cell-specific scoring report conflicting hazard ratios (HR) in hepatocellular carcinoma (HR: 1.2–3.8) .
- Temporal dynamics: PD-L1 expression is modulated by chemotherapy/radiotherapy; pre- vs. post-treatment sampling alters prognostic correlations .
- Cohort selection: Meta-analyses excluding prior therapy recipients show stronger PD-L1-survival associations (pooled HR: 1.89; 95% CI: 1.45–2.46) .
Q. What mechanisms underlie PD-L1 upregulation in the tumor microenvironment, and how can they be modeled experimentally?
PD-L1 induction involves:
- Oncogenic signaling: IFN-γ via JAK/STAT upregulates PD-L1; CRISPR knockout models validate this pathway in vitro .
- Epigenetic regulation: Hypomethylation of the CD274 promoter enhances PD-L1 expression, assessed via bisulfite sequencing in melanoma cell lines .
- Tumor-immune crosstalk: Co-culture systems with T cells and PD-L1+ tumor cells reveal feedback loops driving immune resistance, measurable via cytokine multiplex assays .
Q. How should researchers address contradictions in PD-L1's role as a predictive biomarker for immunotherapy?
Key strategies include:
- Standardizing assays: Harmonizing IHC protocols across labs reduces inter-study variability (e.g., phase III trials using uniform 22C3 pharmDx kits show 82% inter-rater concordance) .
- Integrative biomarkers: Combining PD-L1 with tumor mutational burden (TMB) or CD8+ T-cell infiltration improves predictive accuracy (AUC: 0.72 vs. 0.64 for PD-L1 alone) .
- Meta-analytical frameworks: PRISMA-guided reviews account for publication bias, revealing that PD-L1 positivity correlates with anti-PD-1 response rates in NSCLC (36% vs. 0% in PD-L1-negative tumors; P = 0.006) .
Q. What are the methodological considerations for studying PD-L1 in non-cancer contexts (e.g., autoimmune diseases)?
- Tissue-specific models: In multiple sclerosis, PD-L1 expression on endothelial cells is assessed via dual IHC/IF staining to distinguish CNS vs. peripheral immune regulation .
- Functional readouts: Suppression of autoreactive T cells by PD-L1+ antigen-presenting cells is quantified using CFSE dilution assays and phospho-STAT3 flow cytometry .
Key Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
